molecular formula C12H10N4O3S B2380710 2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 2320642-37-1

2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No. B2380710
CAS RN: 2320642-37-1
M. Wt: 290.3
InChI Key: NGOLFVVHAZVBIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Photodynamic Therapy Applications

The compound's derivatives, particularly in the context of zinc phthalocyanine, have been investigated for their photodynamic therapy applications. These derivatives exhibit properties like high singlet oxygen quantum yield and good fluorescence, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Photophysical and Photochemical Properties

Research has focused on the photophysical and photochemical properties of similar benzenesulfonamide derivatives. These properties are particularly relevant in the context of zinc(II) phthalocyanines, which have applications in photocatalytic processes and are potential photosensitizers in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021); (Öncül, Öztürk, & Pişkin, 2022).

Antiproliferative and Antimicrobial Activity

Some derivatives of benzenesulfonamide have been investigated for their antiproliferative activity against tumor cell lines and their antimicrobial properties. These studies contribute to the understanding of the potential medical applications of the compound in cancer treatment and infection control (Motavallizadeh et al., 2014); (Sławiński & Brzozowski, 2006).

Catalysis and Chemical Synthesis

The compound and its derivatives have been investigated in the context of catalysis and chemical synthesis. For example, studies involving pyridinesulfonamide ligands have explored their efficiency in transfer hydrogenation of ketones, showcasing their potential in organic synthesis and industrial applications (Ruff, Kirby, Chan, & O'Connor, 2016).

Photophysical Studies

Derivatives of the compound have been studied for their unique photophysical properties, which are essential in understanding the behavior of these compounds under various conditions and can inform their use in technological applications, such as in the development of optical materials and sensors (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

properties

IUPAC Name

2-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-19-12-14-7-10(8-15-12)16-20(17,18)11-5-3-2-4-9(11)6-13/h2-5,7-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOLFVVHAZVBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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